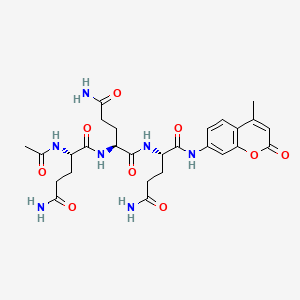
Caprooyl Tetrapeptide-3 (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caprooyl Tetrapeptide-3 (acetate) is a biomimetic lipopeptide structure based on transforming growth factor beta. It plays an essential role in the natural production of extracellular matrix components. The peptide sequence is Lys-Gly-His-Lys, and it is known for its anti-aging properties, improving skin elasticity, and reducing the appearance of fine lines and wrinkles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Caprooyl Tetrapeptide-3 (acetate) is synthesized by linking tetrapeptide-3 to caproic acid. The formal name of the compound is N2-(1-oxohexyl)-L-lysylglycyl-L-histidyl-L-lysinamide, acetate . The synthesis involves the following steps:
Peptide Synthesis: The tetrapeptide Lys-Gly-His-Lys is synthesized using solid-phase peptide synthesis.
Coupling with Caproic Acid: The tetrapeptide is then coupled with caproic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Caprooyl Tetrapeptide-3 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Caprooyl Tetrapeptide-3 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DCC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used.
Major Products: The major products formed from these reactions include the hydrolyzed peptide fragments and oxidized or reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
Caprooyl Tetrapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell migration and extracellular matrix production.
Medicine: Explored for its potential in anti-aging skincare products and wound healing.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-firming properties
Wirkmechanismus
Caprooyl Tetrapeptide-3 (acetate) exerts its effects by boosting the production of dermal-epidermal junction structural proteins such as laminin and fibronectin. It enhances the expression of genes responsible for collagen VII and laminin-5 production, which are essential for stronger epidermis adhesion to the dermis. This leads to improved mechanical properties of the skin, reducing the appearance of fine lines and wrinkles .
Similar Compounds:
- Caprooyl Tetrapeptide-7
- Palmitoyl Tetrapeptide-7
- Palmitoyl Tripeptide-1
Comparison: Caprooyl Tetrapeptide-3 (acetate) is unique due to its specific peptide sequence and the presence of caproic acid, which enhances its stability and skin penetration. Compared to similar compounds, it has shown higher efficacy in boosting the production of key structural proteins at the dermal-epidermal junction, leading to better anti-aging effects .
Eigenschaften
Molekularformel |
C26H47N9O5 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
PUEKJTROPZUKKM-ACRUOGEOSA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |
Kanonische SMILES |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
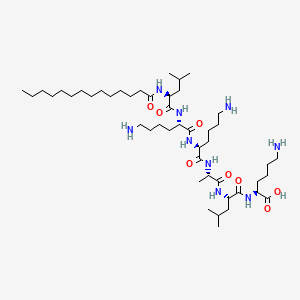

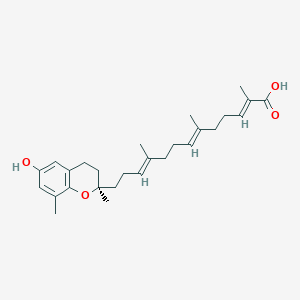
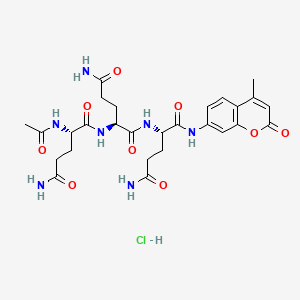
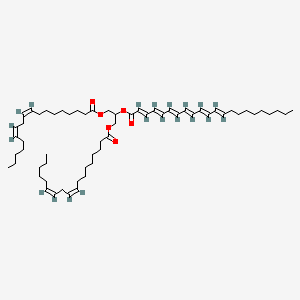

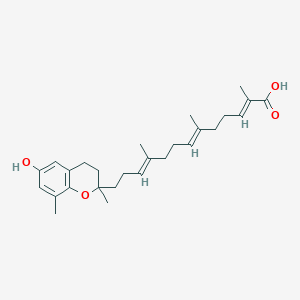
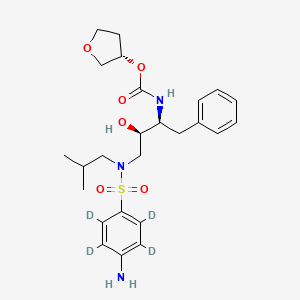
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
